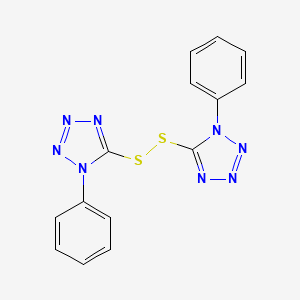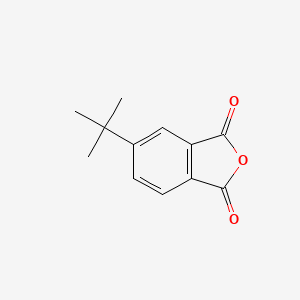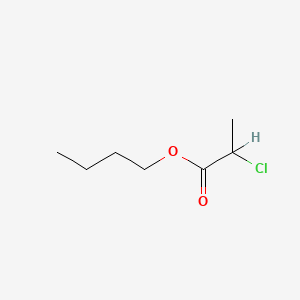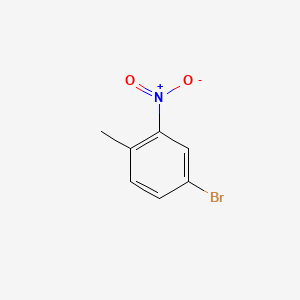
5,5'-Dithiobis(1-phenyl-1H-tetrazole)
Descripción general
Descripción
5,5’-Dithiobis(1-phenyl-1H-tetrazole) is an organic disulphide . The structure of this compound is reported to have two 1-phenyl-1H-tetrazole-5-thiolate units linked by an S-S disulfide bridge .
Molecular Structure Analysis
The molecular formula of 5,5’-Dithiobis(1-phenyl-1H-tetrazole) is C14H10N8S2 . The structure comprises two 1-phenyl-1H-tetrazole-5-thiolate units linked by an S-S disulfide bridge . The C-S-S-C torsion angle has been reported to be 81.9 (1)° .Aplicaciones Científicas De Investigación
Enzyme Interaction and Inhibition
5,5’-Dithiobis(1-phenyl-1H-tetrazole): has been shown to interact with specific enzymes, such as cytochrome P450 and cytochrome b5 . It inhibits their activity, which can be crucial for studying the mechanisms of enzyme function and for the development of new pharmaceuticals that target these enzymes .
Organic Synthesis
This compound may be used in the preparation of 5-(5-nitropyridin-2-yldithio)-1-phenyl-1H-tetrazole . This application is significant in the field of organic synthesis, where such compounds can serve as intermediates for further chemical transformations .
Photo-cleavage Studies
The S-S disulfide bridge in 5,5’-Dithiobis(1-phenyl-1H-tetrazole) is a point of interest in photo-cleavage studies. The photo-cleavage of the sulfur-sulfur double bond has been investigated using the nanosecond-laser flash photolysis method, which is important for understanding the behavior of disulfide bonds under light exposure .
Corrosion Inhibition
One derivative of this compound, 1-Phenyl-1H-tetrazole-5-thiol , has been found to be an effective inhibitor of aluminum corrosion in 1M HCl solution. This suggests that 5,5’-Dithiobis(1-phenyl-1H-tetrazole) could also be explored for its corrosion inhibition properties .
Stereoselective Radical Cyclization
In synthetic chemistry, 1-Phenyl-1H-tetrazole-5-thiol, a related compound, was used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization. This indicates that 5,5’-Dithiobis(1-phenyl-1H-tetrazole) could be utilized in similar synthetic pathways to achieve desired stereochemistry in complex organic molecules .
Metathesis Reactions
The same derivative mentioned above was also used in olefin metathesis reactions, which are widely used in the synthesis of various organic compounds. This application points to the potential use of 5,5’-Dithiobis(1-phenyl-1H-tetrazole) in facilitating metathesis reactions, which could be beneficial in creating new materials and chemicals .
Mecanismo De Acción
Target of Action
5,5’-Dithiobis(1-phenyl-1H-tetrazole) is an organic disulphide It’s known that the compound has two 1-phenyl-1h-tetrazole-5-thiolate units linked by an s-s disulfide bridge .
Mode of Action
The mode of action of 5,5’-Dithiobis(1-phenyl-1H-tetrazole) involves the photo-cleavage of its sulphur-sulphur double bond . This process has been investigated using the nanosecond-laser flash photolysis method . The C-S-S-C torsion angle for this compound has been reported to be 81.9 (1)° .
Action Environment
The action of 5,5’-Dithiobis(1-phenyl-1H-tetrazole) is influenced by light, given its photo-cleavage property . Therefore, environmental factors such as light intensity and wavelength may influence its action, efficacy, and stability.
Propiedades
IUPAC Name |
1-phenyl-5-[(1-phenyltetrazol-5-yl)disulfanyl]tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N8S2/c1-3-7-11(8-4-1)21-13(15-17-19-21)23-24-14-16-18-20-22(14)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXASCLMZSMFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SSC3=NN=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063705 | |
| Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5117-07-7 | |
| Record name | 5,5′-Dithiobis[1-phenyl-1H-tetrazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazole, 5,5'-dithiobis(1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-dithiobis[1-phenyl-1H-tetrazole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is noteworthy about the reactivity of the tetrazole-thio radical generated from 5,5'-dithiobis(1-phenyl-1H-tetrazole)?
A1: Research using nanosecond-laser flash photolysis has shown that 5,5'-dithiobis(1-phenyl-1H-tetrazole) undergoes photo-cleavage of its S-S bond, yielding the 1-phenyl-1H-tetrazole-5-thio radical. [] This radical exhibits a strong preference for addition reactions with conjugated dienes, forming a new S-C bond. This behavior suggests the unpaired electron is localized primarily on the sulfur atom. Interestingly, this radical shows significantly higher reactivity (approximately 100 times) compared to the phenylthio radical (PhS•). []
Q2: How does the structure of 5,5'-dithiobis(1-phenyl-1H-tetrazole) influence its reactivity?
A2: The structure of 5,5'-dithiobis(1-phenyl-1H-tetrazole) plays a crucial role in its reactivity. Molecular orbital calculations have been employed to understand the high reactivity of the 1-phenyl-1H-tetrazole-5-thio radical. [] Further investigation into the relationship between structure and activity (SAR) could provide valuable insights for designing novel compounds with tailored reactivity.
Q3: What is the crystal structure of 5,5'-dithiobis(1-phenyl-1H-tetrazole)?
A3: The crystal structure of 5,5'-dithiobis(1-phenyl-1H-tetrazole) reveals that it consists of two 1-phenyl-1H-tetrazole-5-thiolate units connected by a disulfide (S-S) bridge. [] The dihedral angle (C-S-S-C) is 81.9°. Furthermore, the crystal packing is stabilized by C-H⋯N hydrogen bonding interactions between neighboring molecules, with a C⋯N distance of 3.413 Å and a C-H⋯N angle of 147°. This hydrogen bonding leads to the formation of supramolecular chains within the crystal lattice. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Acenaphtho[1,2-b]quinoxaline](/img/structure/B1266190.png)